N-(3-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Description
This compound is a sulfur-containing acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a phenyl group at position 3 and a 3-fluorophenylacetamide moiety via a sulfanyl linker. Its molecular formula is C24H22FN3O2S (inferred from structural analogs in and ).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-17-10-7-11-18(14-17)24-19(27)15-28-21-20(16-8-3-1-4-9-16)25-22(26-21)12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHZTPEDLKLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the phenyl rings and spirocyclic systems, impacting molecular weight, solubility, and activity (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxy-substituted analogs (e.g., ).
- Spirocyclic Core : The 1,4-diazaspiro[4.5]deca-1,3-diene system is conserved across analogs, suggesting its role in conformational rigidity and binding pocket compatibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
